![molecular formula C11H9N3O3 B121857 8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol CAS No. 159325-84-5](/img/structure/B121857.png)

8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

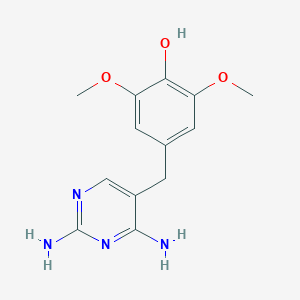

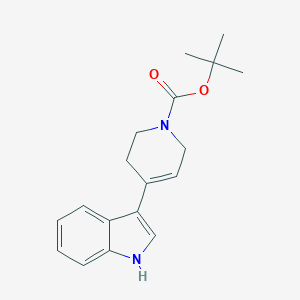

8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a five-membered ring with nitrogen and oxygen atoms. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

One of the main applications of compounds related to 8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol is in the domain of antimicrobial and antioxidant activities. For instance, a study highlighted the synthesis and biological activities of new series of indolo[3,2-c]isoquinoline derivatives. A specific compound from this series exhibited potent antimicrobial activity against several bacteria and fungi. Additionally, certain compounds in this series showed promising radical scavenging and ferrous ion chelation properties, indicating significant antioxidant activities (Verma, 2018).

Synthesis and Chemical Properties

Another key application is in the field of synthetic chemistry, where these compounds serve as intermediates or targets for the synthesis of complex molecules. For example, a method was described for synthesizing indolo[3,2-c]isoquinolin-5-ones/thiones and their derivatives, showcasing the compound's versatility in the synthesis of heterocyclic compounds (Hiremath, Saundane, & Mruthyunjayaswamy, 1993).

Bioactivity Enhancement

The incorporation of 1,3,4-oxadiazole moieties into compounds is recognized for enhancing bioactivity. This is evident in a study that combined multiple functionalities including heterocyclic azinane, sulfonamide, 1,3,4-oxadiazole, and acetamide to improve the bioactivity potential of synthesized molecules. These compounds displayed modest antibacterial potential, with certain derivatives showing significant activity against specific bacterial strains and enzymes (Virk et al., 2023).

Therapeutic Applications

Compounds with 1,3,4-oxadiazole scaffolds are also explored for their therapeutic potential. For instance, a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized and evaluated for their antibacterial, hemolytic, and enzyme inhibition activities. The synthesized derivatives demonstrated varied biological activities, indicating their potential as therapeutic agents (Rubab et al., 2015).

Propriétés

IUPAC Name |

1-(6-hydroxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-5-9(6(2)15)10-8(14(5)16)4-3-7-11(10)13-17-12-7/h3-4,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOVCYIWTIZJMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1O)C=CC3=NON=C32)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351569 |

Source

|

| Record name | 1-(6-Hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol | |

CAS RN |

159325-84-5 |

Source

|

| Record name | 1-(6-Hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)

![Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B121798.png)